Ginsenosides

Glucocorticoid Receptor Binding Affinity Inflammation

Procure Ginsenosides (CAS 74749-74-9) ONLY with a quantitative, batch-specific chromatographic CoA. Standard 'total ginsenosides' extracts (>90% Rb1/Rg1) fail in glucocorticoid receptor studies where minor PPD-type Rh2 is 6.7× more potent. Insist on verified Rh2, Compound K, and PPD/PPT ratios. For systemic applications, source bioconverted extracts rich in bioavailable metabolites (Rg3, Compound K). Non-negotiable: detailed individual ginsenoside quantification.

Molecular Formula C30H52O2
Molecular Weight 444.7 g/mol
CAS No. 74749-74-9
Cat. No. B1230088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinsenosides
CAS74749-74-9
SynonymsGinsenosides
Panaxosides
Sanchinosides
Molecular FormulaC30H52O2
Molecular Weight444.7 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C
InChIInChI=1S/C30H52O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-25,31-32H,9,11-19H2,1-8H3/t21?,22-,23-,24+,25-,27-,28+,29+,30?/m0/s1
InChIKeyNLHQJXWYMZLQJY-SWIZOJJJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Ginsenosides (CAS 74749-74-9): Understanding the Baseline and the Need for Precision


Ginsenosides are a class of triterpenoid saponins (steroid glycosides) found almost exclusively in the Panax genus [1]. The term 'ginsenosides' (CAS 74749-74-9) refers to the complex, multi-component mixture of these active principles, not a single molecular entity. They are structurally categorized primarily into protopanaxadiol (PPD)-type and protopanaxatriol (PPT)-type based on their aglycone core, with biological activity heavily modulated by the number and position of attached sugar moieties [2]. This structural diversity leads to profound differences in pharmacological potency, pharmacokinetic behavior, and stability among individual constituents, making the specific composition and standardization of a ginsenoside mixture a critical factor for scientific and industrial procurement.

Why 'Total Ginsenosides' is an Inadequate Specification for Ginsenosides (CAS 74749-74-9)


Procuring 'total ginsenosides' without specifying the exact profile is a significant risk for research reproducibility and product efficacy. Commercial ginseng products exhibit extreme variability, with ginsenoside concentrations varying by 15- to 36-fold in capsules and liquids [1]. Even within a defined extract, the ratio of PPD-type to PPT-type ginsenosides and the presence of specific high-activity minor ginsenosides (e.g., Rh2, Compound K) can dramatically alter biological outcomes [2]. For instance, the same total saponin content from different Panax species (e.g., P. ginseng vs. P. notoginseng) or plant parts (root vs. leaf) will have entirely different activity profiles due to their unique ginsenoside fingerprints [3]. Therefore, substituting one 'ginsenoside' mixture for another without verifying its quantitative, multi-component composition can invalidate experimental results and compromise product performance. The following evidence details the specific, quantifiable differences that dictate scientific selection.

Quantitative Differentiators for Ginsenosides (CAS 74749-74-9): Head-to-Head Evidence vs. Analogs


Evidence 1: PPD-Type Ginsenosides (Rh2) Show 60-Fold Higher GR Binding Affinity than Other Ginsenosides

In a direct head-to-head comparison of 13 ginsenosides and aglycones, Rh2 (a PPD-type) exhibited the most potent binding to the glucocorticoid receptor (GR) ligand-binding domain, with an IC50 of 15 ± 1 µM. In stark contrast, all other ginsenosides tested (including Rb1, Rb2, Rc, Rd, Re, Rf, Rg1, Rh1, and Compound K) had IC50 values >100 µM, and PPT-type ginsenosides generally showed no significant binding. The positive control, dexamethasone, had an IC50 of 0.02 ± 0.01 µM [1].

Glucocorticoid Receptor Binding Affinity Inflammation PPD vs PPT

Evidence 2: Hypolipidemic Potency Inversely Correlates with Sugar Number; Compound K is Most Active

In an ob/ob mouse model of obesity, the hypolipidemic potency of PPD-type ginsenosides was shown to be dependent on the number of sugar moieties. As the number of sugars decreased, potency increased. Compound K (CK, a monoglucosylated metabolite) was the most potent, while the aglycone 20(S)-PPD exhibited negligible activity [1].

Lipid Metabolism Structure-Activity Relationship (SAR) Obesity Deglycosylation

Evidence 3: Ginsenosides Rb2 and Rc Exhibit Superior Antioxidant Activity Compared to Common Markers Rb1 and Rg1

A comparative study of 11 ginsenosides using an intracellular reactive oxygen species (ROS) scavenging assay established a clear rank order of antioxidant potency. Rb2 and Rc demonstrated the strongest activity, while the commonly abundant and often-used marker compounds Rb1 and Rg1 were among the least active. The study found the antioxidant activity rank was: Rb2 ≈ Rc > Rg2 > Rh2 > Rh1 > Rf > Rg3 > Rg1 > Rb1 > Re > Rd [1].

Antioxidant Oxidative Stress Structure-Activity Relationship ROS Scavenging

Evidence 4: Compositional Variation Across Panax Species and Plant Parts Quantified by UPLC-MS

Quantitative analysis of flowers from three major Panax species revealed significant differences in ginsenoside composition. The ratio of total PPT-type to PPD-type ginsenosides was 0 in P. notoginseng flowers, compared to 1.10–1.32 in P. ginseng flowers and 0.23–0.35 in P. quinquefolius flowers [1]. Furthermore, total ginsenoside content varied: 17.45 ± 0.42% in P. ginseng, 13.75 ± 0.60% in P. quinquefolius, and 12.45 ± 1.77% in P. notoginseng flowers [1].

Quality Control Analytical Chemistry Species Differentiation UPLC-MS

Evidence 5: Pharmacokinetic Superiority of Bioconverted Ginsenosides (Rg3, Rk1+Rg5, F2, CK) Over Native Rb1

A human pharmacokinetic study comparing the oral administration of red ginseng (RG) extract and a bioconverted red ginseng (BRG) extract showed that the BRG group had significantly higher absorption of key bioactive ginsenosides. Specifically, for ginsenosides Rg3, Rk1+Rg5, F2, and Compound K (CK), the Cmax (maximum plasma concentration) and AUC(0–t) (total drug exposure) were higher, and Tmax (time to peak concentration) was shorter in the BRG group compared to the RG group [1].

Pharmacokinetics Bioavailability Bioconversion Red Ginseng

Procurement-Driven Application Scenarios for Specific Ginsenoside (CAS 74749-74-9) Profiles


Scenario 1: Developing Anti-Inflammatory Formulations Targeting Glucocorticoid-Like Activity

Procurement must prioritize a ginsenoside mixture with a quantified, high content of the minor PPD-type ginsenoside Rh2. This is directly supported by Evidence 1, which shows Rh2 has a 6.7-fold higher affinity for the glucocorticoid receptor than other ginsenosides. A standard 'total ginsenosides' extract (which is typically >90% Rb1, Rg1, Re, Rc, Rb2) will be ineffective in this context. Specification should require a chromatographic certificate of analysis (CoA) demonstrating an Rh2 content significantly above the trace levels found in raw ginseng root [1].

Scenario 2: Sourcing for Antioxidant Nutraceuticals or Cosmetic Actives

The procurement specification must move beyond a simple 'total ginsenosides' claim and require a detailed compositional profile. As demonstrated in Evidence 3, ginsenosides Rb2 and Rc possess the strongest antioxidant activity, while the most abundant markers, Rb1 and Rg1, are weak antioxidants. Sourcing a P. ginseng root extract with a verified high Rb2/Rc ratio, rather than a leaf extract or a different species extract with a different profile, is critical for product efficacy. A CoA quantifying individual ginsenosides, especially Rb2 and Rc, is mandatory [1].

Scenario 3: Formulating Oral Supplements for Systemic Effects Requiring High Bioavailability

Standard ginseng extracts rich in Rb1 suffer from poor oral bioavailability, as evidenced by human pharmacokinetic data (Evidence 5). For systemic applications (e.g., cognitive health, metabolic support), the procurement of a bioconverted or processed extract is essential. The specification should be for a material like a bioconverted red ginseng (BRG) extract or a standardized Compound K preparation. The CoA must quantify the levels of bioavailable metabolites such as Rg3, Rk1+Rg5, F2, and especially Compound K, which are minimally present in raw ginseng powder [1].

Scenario 4: Research on Lipid Metabolism and Obesity Using Ginsenosides

Based on Evidence 2, the hypolipidemic activity of ginsenosides is not a class effect but is specifically linked to the degree of glycosylation. The monoglucosylated metabolite, Compound K, is the most potent, while the major native ginsenoside Rb1 and the aglycone PPD are ineffective. Research in this area must procure a highly purified Compound K standard or a bioconverted extract that has been rigorously validated for its Compound K content. Using a standard ginseng extract for this purpose would be scientifically invalid and yield negative or weak results [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ginsenosides

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.